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Compound of Interest

Compound Name: N-Despropyl Macitentan-d4

Cat. No.: B15138543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in N-
Despropyl Macitentan-d4, an isotopically labeled active metabolite of Macitentan. This
document is intended for professionals in pharmaceutical research and development who
utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or in
metabolic studies.

Introduction to N-Despropyl Macitentan

N-Despropyl Macitentan, also known as Aprocitentan, is the primary active metabolite of
Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial
hypertension (PAH)[1][2]. The metabolic pathway involves an oxidative depropylation of the
parent drug, Macitentan[3]. Due to its pharmacological activity, monitoring the concentration of
N-Despropyl Macitentan is crucial for understanding the overall pharmacokinetic and
pharmacodynamic profile of Macitentan.

The use of a stable isotope-labeled version, such as N-Despropyl Macitentan-d4, is essential
for accurate quantification in biological matrices using techniques like liquid chromatography-
mass spectrometry (LC-MS)[4]. The deuterium labels provide a distinct mass shift without
significantly altering the chemical properties of the molecule, making it an ideal internal
standard[4][5].
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Position of Deuterium Labeling

The deuterium atoms in N-Despropyl Macitentan-d4 are specifically located on the ethoxy
bridge of the molecule.

The definitive location is confirmed by the International Union of Pure and Applied Chemistry
(IUPAC) name for the compound: 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-
tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine[1]. This nomenclature precisely indicates
that all four hydrogen atoms on the two methylene groups (-O-CH2-CH2-0O-) of the ethoxy
linker have been substituted with deuterium atoms.

The isotopic labeling is also described by the InChl (International Chemical Identifier) string:
INChI=1S/C16H14Br2N604S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-
6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2[1]. The final
layer, /i5D2,6D2, specifies that the carbon atoms at positions 5 and 6 of the linear chain
(referring to the ethoxy carbons) are each bonded to two deuterium atoms.

The following diagram illustrates the chemical structure of N-Despropyl Macitentan-d4, with
the four deuterium atoms explicitly shown.

Caption: Structure of N-Despropyl Macitentan-d4 with deuterium labels on the ethoxy bridge.

Quantitative Data

The following table summarizes the key chemical properties of N-Despropyl Macitentan-d4.
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Property Value Source
5-(4-bromophenyl)-4-[2-(5-
bromopyrimidin-2-yl)oxy-

IUPAC Name > Yoy [1]

1,1,2,2-tetradeuterioethoxy]-6-

(sulfamoylamino)pyrimidine

Molecular Formula

C16H10D4Br2NeQO4S

[1]

Molecular Weight

550.22 g/mol

[1]

Unlabeled CAS

1103522-45-7

[1]

Purity

>98% (by HPLC)

[1]

Synonyms

Macitentan ACT-132577 D4,
Aprocitentan D4

[1]

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of N-Despropyl

Macitentan-d4 are scarce. However, the synthesis can be logically inferred from the known

synthesis of Macitentan and general deuteration strategies.

The synthesis would likely involve a key deuterated intermediate, 1,1,2,2-tetradeuterioethane-

1,2-diol or a derivative thereof. This labeled building block would then be incorporated during

the synthesis of the core Macitentan structure.

A plausible logical workflow is outlined below.
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Coupling Reaction

Intermediate Product

Coupling with Sulfamide Sidechain

N-Despropyl Macitentan-d4

Click to download full resolution via product page
Caption: Inferred logical workflow for the synthesis of N-Despropyl Macitentan-d4.
Key Steps:

Preparation of Deuterated Intermediate: The synthesis would begin with a commercially
available, fully deuterated ethylene glycol (d4-ethylene glycol). This precursor would likely be
activated or converted into a more reactive derivative, such as a di-tosylate or di-halide, to

facilitate subsequent coupling reactions.
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e Coupling to Pyrimidine Core: The deuterated ethoxy precursor is coupled to the appropriate
pyrimidine intermediates. Based on known Macitentan synthesis, this involves sequential
nucleophilic aromatic substitution reactions[6][7].

o Final Assembly: The final synthetic steps would involve attaching the sulfamide moiety to
complete the structure of N-Despropyl Macitentan-d4.

The confirmation of the deuterium labeling position and isotopic purity is typically achieved
through a combination of analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The absence of signals in the region corresponding to the ethoxy protons
(typically around 4.5 ppm) would confirm the complete substitution of hydrogen with
deuterium.

o 2H NMR (Deuterium NMR): A signal in the deuterium spectrum would confirm the
presence of deuterium atoms on the ethoxy bridge.

o 183C NMR: The carbon signals for the ethoxy bridge carbons would appear as multiplets
due to coupling with the attached deuterium atoms (a triplet for a -CD2- group), providing
definitive proof of the label location.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the
labeled compound, which should be approximately 4 Daltons higher than its unlabeled
counterpart (550.22 vs. 546.19 g/mol )[1][2]. This mass shift confirms the incorporation of
four deuterium atoms. Fragmentation patterns in MS/MS analysis can further pinpoint the
location of the label within the molecule.

This document is intended for informational purposes for a technical audience. It synthesizes
publicly available data from chemical suppliers and research literature. Specific synthesis and
analytical protocols may be proprietary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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